2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a complex tricyclic core structure (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) substituted with a cyclopentyl group at position 5 and an ethoxyphenyl moiety at the acetamide terminus.
Properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-20-14-8-6-12-18(20)26-21(29)15-33-25-27-22-17-11-5-7-13-19(17)32-23(22)24(30)28(25)16-9-3-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZNBUAWRUWGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound belongs to a class of chemical structures that often exhibit significant biological activities due to their complex molecular frameworks. The presence of multiple functional groups and rings typically contributes to various interactions with biological targets.
Chemical Structure
The compound has a molecular formula that suggests it may have a high molecular weight and complex stereochemistry. It is likely to possess multiple sites for hydrogen bonding and potential interactions with proteins or enzymes.
Biological Activity
- Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial activities. The presence of sulfur and nitrogen atoms in the structure could enhance the ability to disrupt microbial cell membranes or interfere with metabolic pathways.
- Anticancer Activity : Many diazatricyclic compounds have been studied for their anticancer properties. They may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems or protecting against oxidative stress, which could be relevant for neurological disorders.
Research Findings
While specific studies on this exact compound are scarce, related research highlights the following:
- Mechanism of Action : Investigations into structurally similar compounds suggest that they may act through multiple mechanisms, including enzyme inhibition, receptor modulation, and interaction with DNA or RNA.
- In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in treating various conditions, including cancer and infections. Results indicate potential therapeutic benefits but also highlight the need for further clinical studies.
Data Table
| Property | Value |
|---|---|
| Molecular Weight | Approximately 684 g/mol |
| LogP (Octanol-Water Partition Coefficient) | Estimated at 7.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Case Studies
- Anticancer Activity : A study on a related diazatricyclo compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the core structure could enhance efficacy against specific cancer types.
- Antimicrobial Efficacy : Research has shown that compounds with similar functionalities exhibit broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs differ in substituents on the tricyclic core and the aromatic acetamide moiety. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings:
Bulkier substituents (e.g., cyclohexyl) may reduce solubility, as observed in similar tricyclic systems.
Aromatic Substituent Position: The 2-ethoxyphenyl group in the target compound introduces ortho-substitution effects, which can sterically hinder interactions with flat binding pockets compared to the meta-methoxyphenyl analog .
Tricyclic Core Stability :
- The 8-oxa-3,5-diazatricyclo framework is conserved across analogs, but substituent variations at position 5 influence conformational flexibility. Cyclopentyl may stabilize the core via van der Waals interactions, as suggested by molecular dynamics studies on related systems.
Methodological Considerations for Comparative Analysis
- LC/MS Profiling: Used to differentiate metabolite profiles and purity between analogs, as applied in marine actinomycete-derived compound studies .
- Hit Dexter 2.0 : A computational tool for predicting promiscuity or “dark chemical matter” behavior, which could assess the target compound’s risk of off-target interactions relative to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
